3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.
Ethoxyphenyl and Ethylphenyl Substitution: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Similar compounds have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The sulfonamide group is known to mimic natural substrates of enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-(4-methoxyphenyl)-N-methylsulfamoyl)-N-(3-ethylphenyl)thiophene-2-carboxamide
- 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(3-methylphenyl)thiophene-2-carboxamide
Uniqueness
The unique combination of ethoxyphenyl and ethylphenyl groups in 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide may confer distinct physicochemical properties, such as solubility, stability, and biological activity, compared to its analogs.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-16-7-6-8-17(15-16)23-22(25)21-20(13-14-29-21)30(26,27)24(3)18-9-11-19(12-10-18)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUJPUCOSYUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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